N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
This compound is a benzothiazole-based molecule featuring a 6-methoxy substituent on the benzothiazole core, a morpholinoethyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety. Key structural elements include:
- 6-Methoxybenzothiazole: Enhances electronic effects and lipophilicity compared to amino or nitro analogs .
- Morpholinoethyl Group: A cyclic tertiary amine that may improve solubility and steric interactions compared to linear amines (e.g., dimethylamino groups) .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S.ClH/c1-28-17-3-4-18-21(15-17)32-23(24-18)26(7-6-25-8-10-29-11-9-25)22(27)16-2-5-19-20(14-16)31-13-12-30-19;/h2-5,14-15H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHLEGIKWLJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and future research directions.
Chemical Structure and Properties
The compound features a benzothiazole core with a methoxy group and a morpholinoethyl side chain. Its molecular formula is with a molecular weight of approximately 491.02 g/mol. The structural characteristics of this compound indicate potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O3S2 |
| Molecular Weight | 491.02 g/mol |
| CAS Number | 1216543-45-1 |
Anti-inflammatory Activity
Compounds with similar structural features have demonstrated significant anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Research indicates that derivatives of benzothiazole can inhibit both COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, studies have shown that compounds related to this compound exhibit promising results in reducing inflammation markers in vitro.
Anticancer Activity
The compound's potential anticancer activity has been suggested by studies on related benzothiazole derivatives. These compounds have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). In particular, certain derivatives have demonstrated IC50 values indicating their potency in inhibiting cell proliferation:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These findings suggest that the compound could be effective not only in targeting cancer cells but also in minimizing toxicity towards normal cells like human lung fibroblasts (MRC-5) when optimized properly .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may stem from:
- Enzyme Inhibition : Interaction with COX enzymes to modulate inflammatory pathways.
- DNA Binding : Compounds within this class may bind to DNA or RNA structures, influencing gene expression and cellular proliferation.
- Targeting Kinases : Similar compounds have been noted for their ability to inhibit specific kinases involved in cancer progression .
Future Directions for Research
Given the preliminary findings regarding the biological activities of this compound, several avenues for further research are suggested:
- In-depth Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Studies : Optimizing the chemical structure to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with benzothiazole derivatives from the provided evidence, focusing on substituents, functional groups, and applications.
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
A. Impact of Benzothiazole Substituents
- 6-Methoxy vs. In contrast, amino groups ( ) improve electron donation, useful in corrosion inhibition.
- 6-Sulfonamide ( ) : Introduces strong hydrogen-bonding capacity, critical for enzyme active-site interactions.
B. Role of Linked Moieties
- Morpholinoethyl vs. Linear Amines: Morpholinoethyl’s cyclic structure (target compound) may reduce metabolic degradation compared to dimethylamino groups ( ).
- Carboxamide vs. Sulfonamide : Carboxamides (target compound) offer balanced polarity and stability, whereas sulfonamides ( ) are more acidic and rigid, favoring specific protein interactions.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during amide coupling to minimize side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
- Catalyst Selection : Employ coupling agents like HATU or EDCI for efficient carboxamide bond formation .
- Reaction Time : Monitor via TLC/HPLC; typical durations range from 12–24 hours for multi-step syntheses .
- Validation : Confirm purity (>95%) using HPLC and structural integrity via H/C NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR resolves signals for methoxy (δ 3.8–4.0 ppm) and morpholinoethyl groups (δ 2.4–3.2 ppm); C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., calculated for C₂₄H₂₈ClN₃O₅S: ~530.1 g/mol) and validates the hydrochloride salt .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity .
Q. How do structural features like the morpholinoethyl group influence solubility and bioavailability?
- Methodological Answer :
- Solubility : The morpholinoethyl group enhances water solubility via tertiary amine protonation at physiological pH .
- Bioavailability : LogP calculations (e.g., ~2.5–3.0) predict moderate membrane permeability; in vitro assays (Caco-2) can validate absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls to reduce variability .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to assess potency discrepancies .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., kinase inhibition) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq or qPCR arrays identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Protein Interaction Studies : Use pull-down assays with biotinylated analogs to identify binding partners .
- In Vivo Models : Test efficacy in xenograft models (e.g., ovarian cancer PDX) with pharmacokinetic monitoring (plasma t₁/₂, AUC) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core Modifications : Replace the methoxy group with halogens (e.g., Cl, F) to assess impact on binding affinity .
- Side Chain Variations : Substitute morpholinoethyl with piperazinyl or pyrrolidinyl groups to optimize steric/electronic effects .
- Bioisosteres : Test dihydrobenzo[d]dioxine replacements (e.g., benzofuran) to enhance metabolic stability .
Q. What analytical approaches are suitable for detecting degradation products under varying storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
